molecular formula C16H13FN2OS B2481132 N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide CAS No. 892848-65-6

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide

Cat. No.: B2481132
CAS No.: 892848-65-6
M. Wt: 300.35
InChI Key: WIPWBZRFUBMLTP-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring substituted with an ethyl group at the 4-position and a fluorobenzamide moiety at the 2-position, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Ethylation: The benzothiazole ring is then ethylated at the 4-position using ethyl halides in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the ethylated benzothiazole with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide can undergo oxidation reactions, particularly at the ethyl group, forming corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the benzamide moiety to form amines.

    Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 4-ethyl-1,3-benzothiazol-2-yl-2-fluorobenzoic acid.

    Reduction: Formation of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzylamine.

    Substitution: Formation of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-substituted benzamides.

Scientific Research Applications

Chemistry: N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the benzothiazole ring, which can exhibit fluorescence properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity, while the fluorobenzamide moiety can enhance binding affinity and specificity. The compound may also interfere with cellular pathways by modulating signal transduction processes.

Comparison with Similar Compounds

  • N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
  • N-(4-ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
  • N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Comparison: N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its nitro, phenoxy, and methoxy analogs, the fluorinated compound may exhibit different pharmacokinetic properties, such as increased metabolic stability and altered binding interactions with molecular targets.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-2-10-6-5-9-13-14(10)18-16(21-13)19-15(20)11-7-3-4-8-12(11)17/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPWBZRFUBMLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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